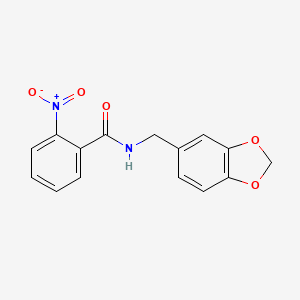

N-(1,3-苯并二氧杂环-5-基甲基)-2-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1,3-benzodioxol-5-ylmethyl)-2-nitrobenzamide is a compound of interest in various chemical and pharmaceutical fields. Its relevance stems from its structural complexity and potential biological activities, making it a subject of extensive research. The compound's synthesis, structural analysis, and properties provide insights into its potential uses and behaviors in different chemical contexts.

Synthesis Analysis

The synthesis of related nitrobenzamide compounds involves several steps, including nucleophilic substitution reactions, and often aims at targeting specific receptor sites for imaging purposes. For instance, compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-2-nitrobenzamide have been synthesized for potential use in PET imaging, demonstrating the compound's relevance in medical diagnostics and its synthetic versatility (Shiue et al., 1997).

Molecular Structure Analysis

The molecular structure of nitrobenzamide derivatives has been extensively studied using X-ray diffraction methods, revealing detailed information about their crystal structures and conformations. These analyses highlight the compounds' stereochemistry and regiochemistry, providing a foundation for understanding their chemical behavior and reactivity (Samimi, 2016).

Chemical Reactions and Properties

Nitrobenzamide compounds undergo various chemical reactions, including nucleophilic substitution and ring closure reactions. Their reactivity is influenced by the nitro group's position and the presence of other functional groups, leading to diverse chemical behaviors. These reactions are critical for the synthesis of more complex molecules and for modifying the compounds' physical and chemical properties (Raycroft et al., 2014).

Physical Properties Analysis

The physical properties of nitrobenzamide derivatives, such as solubility, melting points, and crystalline structures, are crucial for their application in various fields. These properties are determined by the compounds' molecular structures and influence their chemical stability, reactivity, and interactions with biological systems (Prabukanthan et al., 2020).

Chemical Properties Analysis

The chemical properties of N-(1,3-benzodioxol-5-ylmethyl)-2-nitrobenzamide, including acidity, basicity, and reactivity towards various reagents, are integral to its functionality in chemical syntheses and potential pharmaceutical applications. Understanding these properties enables the design of novel compounds with improved performance and targeted biological activities (Wang et al., 2019).

科学研究应用

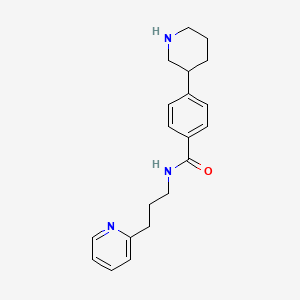

癌症诊断中的西格玛受体成像

N-(1,3-苯并二氧杂环-5-基甲基)-2-硝基苯甲酰胺衍生物的一个显著应用是在西格玛受体成像中,这是一种用于癌症诊断的技术。西格玛受体在各种癌细胞中过表达,包括乳腺癌和小细胞肺癌(NSCLC)。例如,一项研究利用 N-[2-(1'-哌啶基)乙基]-3-(123)I-碘-4-甲氧基苯甲酰胺 (P-(123)I-MBA) 通过优先结合西格玛受体在体内可视化原发性乳腺肿瘤。这种方法展示了碘代苯甲酰胺在癌症诊断中的潜力,突出了苯甲酰胺在乳腺肿瘤中的积累,并提示进一步探索它们与细胞增殖率之间的关系 (Caveliers 等,2002)。类似地,另一项研究重点关注使用 I123-N-(2-二乙氨基乙基) 4-碘代苯甲酰胺 (I123-IDAB) 对黑色素瘤和 NSCLC 患者进行西格玛受体成像,表明在体内可视化西格玛受体的可行性以及这种方法在癌症诊断中的潜在临床适用性 (Everaert 等,1997)。

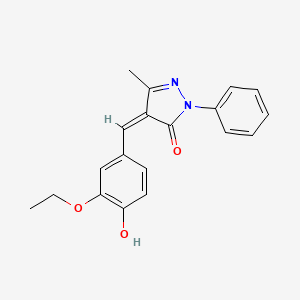

癌症治疗中的硝基还原酶

硝基取代苯甲酰胺的另一个重要应用是病毒导向酶前药治疗 (VDEPT) 的开发。一项研究描述了在肝肿瘤患者中使用编码硝基还原酶的复制缺陷型腺病毒 (CTL102)。硝基还原酶在肿瘤部位激活前药,例如 CB1954(5-(氮丙啶-1-基)-2,4-二硝基苯甲酰胺),使其成为细胞毒性剂。该研究报告称,CTL102 的直接瘤内接种耐受性良好,副作用最小,并导致肿瘤硝基还原酶表达与剂量相关的增加。这为进一步研究在癌症治疗中使用硝基取代苯甲酰胺进行酶前药治疗开辟了途径 (Palmer 等,2004)。

血管扩张剂治疗

硝基取代苯甲酰胺,如硝普钠,已用于血管扩张剂治疗,用于控制慢性左心室衰竭和嗜铬细胞瘤的术中管理等疾病。这些化合物作为起效迅速但持续时间短的强效血管扩张剂,在特定临床环境中有效控制高血压事件。例如,硝普钠即使在循环中儿茶酚胺浓度异常高的情况下仍有效,这说明了它在嗜铬细胞瘤手术期间控制高血压中的作用 (Daggett 等,1978; Kovick 等,1976)。

作用机制

Target of Action

Similar compounds have shown activity against various cancer cell lines

Mode of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N-(1,3-benzodioxol-5-ylmethyl)-2-nitrobenzamide may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that N-(1,3-benzodioxol-5-ylmethyl)-2-nitrobenzamide may affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.

Result of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N-(1,3-benzodioxol-5-ylmethyl)-2-nitrobenzamide may have similar effects.

属性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5/c18-15(11-3-1-2-4-12(11)17(19)20)16-8-10-5-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJZRSQMOPOMRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S*,4S*)-1-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5505907.png)

![2-{3-oxo-3-[rel-(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5505919.png)

![1-(4-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5505934.png)

![6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5505957.png)

![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenol](/img/structure/B5505961.png)

![N'-[4-(dipropylamino)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B5505965.png)

![N-(5-chloro-2-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505967.png)

![N-1,3-benzothiazol-2-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5505984.png)

![6-(pyrrolidin-1-ylmethyl)-4-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5505994.png)

![5-methyl-1-phenyl-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-piperazinone](/img/structure/B5506012.png)

![N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5506019.png)

![5-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B5506023.png)